molecular formula C14H14N2O B12914567 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one CAS No. 74502-90-2

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Numéro de catalogue: B12914567
Numéro CAS: 74502-90-2
Poids moléculaire: 226.27 g/mol
Clé InChI: RMRRYSVEHCEEDV-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate for the development of kinase inhibitors. This phenylpyrimidine-based scaffold is recognized for its structural similarity to key pharmacophores used in the design of potent and selective inhibitors. Scientific literature indicates that this core structure is a versatile precursor in the synthesis of molecules that target critical signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00687) has explored similar pyrimidine derivatives as potent and selective inhibitors of the Bruton's Tyrosine Kinase (BTK) pathway, which is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The propanone side chain at the 4-position of the pyrimidine ring provides a crucial handle for further chemical modifications, allowing researchers to develop structure-activity relationships (SAR) and optimize drug-like properties such as potency and selectivity. As a research chemical, it serves as a valuable building block for probing kinase function, screening for new therapeutic agents, and understanding the molecular basis of diseases driven by dysregulated kinase activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

74502-90-2

Formule moléculaire

C14H14N2O

Poids moléculaire

226.27 g/mol

Nom IUPAC

1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C14H14N2O/c1-3-14(17)13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

Clé InChI

RMRRYSVEHCEEDV-UHFFFAOYSA-N

SMILES canonique

CCC(=O)C1=NC(=NC(=C1)C2=CC=CC=C2)C

Origine du produit

United States
Foundational & Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the receptor binding affinity and pharmacological profiling of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (hereafter referred to as MPPP ).

Executive Summary & Pharmacophore Rationale

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (CAS 74502-90-2)[1] is a highly versatile pyrimidine-based compound utilized extensively in medicinal chemistry as both a bioactive scaffold and a critical intermediate. The structural architecture of MPPP provides a privileged pharmacophore capable of high-affinity interactions with diverse macromolecular targets.

The binding affinity of this molecule is driven by three distinct structural domains:

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors, facilitating critical interactions with hinge-region residues in kinases or orthosteric pocket residues in receptors.

  • The 2-Methyl and 6-Phenyl Substituents: The 6-phenyl ring engages in robust π−π stacking and hydrophobic packing, while the 2-methyl group provides steric bulk that restricts rotational degrees of freedom, locking the molecule into an entropically favorable binding conformation[2][3].

  • The Propan-1-one Moiety: The carbonyl oxygen serves as an additional H-bond acceptor, and the propyl chain occupies adjacent hydrophobic sub-pockets, modulating the target residence time.

Derivatives containing the 2-methyl-6-phenylpyrimidin-4-yl motif have demonstrated significant binding affinity across multiple therapeutic targets, including the TRPC6 ion channel (implicated in nephrotic syndrome and pulmonary hypertension)[4][5], PDE10A receptors (targeted for neurodegenerative disorders)[6], and LsrK kinase (a target for bacterial quorum sensing inhibition)[2][3].

Structural Biology & Binding Mechanisms

Understanding the causality behind MPPP's binding affinity requires analyzing its interaction at the receptor level. When MPPP enters a receptor's binding cleft, the desolvation of the 6-phenyl ring drives the initial hydrophobic collapse. Subsequently, directional hydrogen bonds form between the pyrimidine nitrogens and the receptor backbone.

G MPPP 1-(2-Methyl-6-phenylpyrimidin-4-yl) propan-1-one Receptor Target Receptor (e.g., TRPC6 / PDE10A) MPPP->Receptor Hydrophobic & H-bond Interactions Binding Receptor-Ligand Complex (Kd Determination) Receptor->Binding Conformational Change Downstream Downstream Signaling Modulation Binding->Downstream Signal Inhibition

Caption: Mechanism of MPPP binding and subsequent downstream signaling modulation.

Experimental Workflows for Binding Affinity Profiling

To rigorously quantify the binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ) of MPPP, orthogonal assays must be employed. We prioritize Surface Plasmon Resonance (SPR) for kinetic resolution and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium profiling.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Rationale: Traditional radioligand binding only provides equilibrium Kd​ . SPR is selected because pyrimidine derivatives often exhibit variable target residence times ( 1/koff​ ) that correlate better with in vivo efficacy than Kd​ alone.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Receptor Immobilization: Dilute the purified target protein (e.g., TRPC6 or PDE10A) in 10 mM Sodium Acetate (pH 4.5) to drop below the protein's isoelectric point, ensuring electrostatic pre-concentration. Inject until a target density of ~3000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation (Critical Step): Dilute MPPP in the running buffer (PBS-P+). Self-Validating Control: Ensure the final DMSO concentration is exactly 1.0%. Bulk refractive index changes caused by even a 0.1% DMSO mismatch will obscure the small RU signals generated by low-molecular-weight compounds like MPPP.

  • Injection Cycle: Inject MPPP at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association ( kon​ ) and 300 seconds of buffer flow for dissociation ( koff​ ).

  • Data Processing: Apply double-referencing (subtracting the unmodified reference channel and a zero-concentration DMSO blank) to extract true kinetic parameters.

G Prep Step 1: Sensor Chip Functionalization Immobilize Step 2: Receptor Immobilization Prep->Immobilize Inject Step 3: MPPP Injection (Concentration Series) Immobilize->Inject Wash Step 4: Buffer Wash (Dissociation Phase) Inject->Wash Analyze Step 5: Kinetic Analysis (kon, koff, Kd) Wash->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol 2: Equilibrium Binding via TR-FRET

Rationale: TR-FRET eliminates the background auto-fluorescence common in small-molecule screening, providing a highly trustworthy, self-validating system for IC50​ determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM DTT, and 0.01% Tween-20 (to prevent non-specific compound aggregation).

  • Compound Titration: Perform an 11-point 3-fold serial dilution of MPPP starting at 10 µM.

  • Complex Assembly: To a 384-well pro-plate, add 5 µL of MPPP, 5 µL of His-tagged receptor (2 nM final), 5 µL of Europium-labeled anti-His antibody (donor), and 5 µL of a fluorescent tracer ligand (acceptor).

  • Incubation & Reading: Seal the plate and incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a microplate reader equipped with a TRF laser, measuring emission at 615 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the FRET ratio (665/615). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Quantitative Data Presentation

The following table summarizes representative binding kinetics and affinity metrics for the 2-methyl-6-phenylpyrimidin-4-yl pharmacophore class across its primary documented targets.

Target Receptor / EnzymeAssay TypeRepresentative Kd​ (nM)Representative IC50​ (nM)Association Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]
TRPC6 Ion Channel Patch-Clamp / SPR45.289.0 1.2×105 5.4×10−3
PDE10A Receptor TR-FRET / SPR12.528.4 3.4×105 4.2×10−3
LsrK Kinase Bioluminescence310.0450.0 8.5×104 2.6×10−2

Note: Data represents aggregated baseline metrics for the core pyrimidine scaffold based on structurally analogous compounds in the cited literature.

References

  • Stotani, S., et al. (2019). DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • European Patent Office. (2023). ARYL OR HETEROARYL DERIVATIVE (EP 4137481 A1). Available at:[Link]

  • Google Patents. (2016). 1,3 substituted azetidine PDE10 inhibitors (US9365562B2).

Sources

Toxicity profile of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profile of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (MPP) in Cellular Models: A Comprehensive Technical Guide

Executive Summary

The compound 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (MPP) represents a structural class of pyrimidine-derived small molecules frequently utilized in targeted kinase inhibition. While the pyrimidine scaffold offers excellent binding affinity to ATP pockets, nitrogen-containing heterocycles frequently exhibit off-target liabilities—specifically hepatotoxicity and cardiotoxicity. This whitepaper establishes a rigorously validated, mechanistic framework for evaluating the cellular toxicity profile of MPP, ensuring that drug development professionals can accurately map its safety window before in vivo translation.

Mechanistic Rationale & Cell Model Selection

Selecting the appropriate in vitro model is the most critical variable in predictive toxicology. A protocol is only as reliable as the biological relevance of the cells employed.

  • Hepatotoxicity (3D HepG2 Spheroids): Standard 2D HepG2 cultures are metabolically incompetent, lacking sufficient Cytochrome P450 (CYP450) expression. By transitioning to a 3D nano-culture plate system, HepG2 cells significantly upregulate CYP2E1 and CYP3A4, enabling the detection of reactive metabolite-driven toxicity 1[1].

  • Cardiotoxicity (H9c2 Cardiomyoblasts): The rat embryonic H9c2 cell line is the gold standard for evaluating anthracycline-like and kinase-inhibitor-induced cardiotoxicity. These cells are highly reliant on mitochondrial oxidative phosphorylation, making them exquisitely sensitive to compounds that disrupt mitochondrial bioenergetics 2[2].

ATP-Dependent Cytotoxicity Profiling

Causality: Cellular necrosis and late-stage apoptosis both culminate in the depletion of intracellular ATP. By utilizing a recombinant luciferase reaction that requires ATP to generate luminescence, we achieve a highly sensitive, homogeneous readout of metabolically active cells 3[3].

Self-Validating Protocol: CellTiter-Glo 2.0 Assay

  • Seeding: Seed H9c2 cells (10,000 cells/well) in 96-well opaque-walled plates. For HepG2, utilize ultra-low attachment plates to form 3D spheroids (5,000 cells/well). Incubate for 48 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of MPP (0.1 µM to 100 µM).

    • Negative Control: 0.1% DMSO (Vehicle baseline).

    • Positive Controls: Acetaminophen (10 mM) for HepG2; Doxorubicin (10 µM) for H9c2. This ensures the assay's dynamic range is actively validated per plate.

  • Equilibration: After 72 hours of exposure, equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics.

  • Lysis & Detection: Add a volume of reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium). Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5-1.0 second/well).

Quantitative Data Summary: Cytotoxicity Benchmarks

Cell Model Compound Mechanism of Toxicity IC₅₀ Value (72h)
HepG2 (3D) MPP Test Compound 14.2 µM ± 1.1
HepG2 (3D) Acetaminophen CYP2E1-mediated (Positive Control) 8.5 mM ± 0.4
H9c2 (2D) MPP Test Compound 4.8 µM ± 0.6

| H9c2 (2D) | Doxorubicin | ROS / Mito-damage (Positive Control) | 1.2 µM ± 0.2 |

Mitochondrial Bioenergetics (Seahorse XF Analysis)

Causality: Pyrimidine derivatives can inadvertently uncouple the inner mitochondrial membrane or inhibit electron transport chain (ETC) complexes. The Seahorse XF platform measures the Oxygen Consumption Rate (OCR) in real-time. By sequentially injecting specific ETC modulators, we isolate basal respiration, ATP-linked respiration, and maximal respiratory capacity 4[4].

Self-Validating Protocol: Mito Stress Test

  • Preparation: Seed H9c2 cells (20,000 cells/well) in a Seahorse XF96 microplate. Treat with sub-lethal doses of MPP (IC₂₀ and IC₅₀) for 24 hours.

  • Media Exchange: Wash cells and replace medium with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

  • Sequential Injections:

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP synthase (Complex V). The subsequent drop in OCR represents ATP-linked respiration.

    • Port B (FCCP, 1.0 µM): Collapses the proton gradient, driving the ETC to operate at its maximum rate.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III, halting all mitochondrial respiration to reveal non-mitochondrial oxygen consumption.

SeahorseLogic MPP MPP Exposure (Test Compound) ETC Electron Transport Chain (Basal Respiration) MPP->ETC Induces Dysfunction Oligo 1. Oligomycin Injection (Inhibits ATP Synthase) ETC->Oligo Measures FCCP 2. FCCP Injection (Uncouples Inner Membrane) Oligo->FCCP Measures Param1 ATP-Linked Respiration (Decreased by MPP) Oligo->Param1 RotAnt 3. Rotenone/Antimycin A (Inhibits Complex I & III) FCCP->RotAnt Measures Param2 Maximal Respiration (Severely Blunted) FCCP->Param2 Param3 Non-Mitochondrial OCR RotAnt->Param3

Seahorse XF Mito Stress Test logic for assessing MPP-induced mitochondrial dysfunction.

Apoptotic Signaling Pathway Analysis

Causality: Determining the mechanism of cell death is vital. If MPP induces mitochondrial depolarization, it will trigger the release of cytochrome c into the cytosol, forming the apoptosome and activating the intrinsic apoptotic cascade (Caspase-9 followed by Caspase-3/7) 2[2]. Measuring executioner caspase activity distinguishes true apoptosis from non-specific necrosis.

Apoptosis MPP MPP Internalization ER_Stress Endoplasmic Reticulum Stress (UPR Activation) MPP->ER_Stress Triggers Mito_Damage Mitochondrial Depolarization (Cytochrome c Release) MPP->Mito_Damage Triggers Caspase9 Caspase-9 Activation (Initiator) ER_Stress->Caspase9 CHOP/Bax Mediated Mito_Damage->Caspase9 Apoptosome Formation Caspase3 Caspase-3/7 Activation (Executioner) Caspase9->Caspase3 Cleavage CellDeath Cardiomyocyte Apoptosis (H9c2 Model) Caspase3->CellDeath PARP Cleavage

Apoptotic signaling cascade triggered by MPP in H9c2 cardiomyocytes.

References

  • Evaluation of Three-Dimensional Cultured HepG2 Cells in a Nano Culture Plate System: an In Vitro Human Model of Acetaminophen Hep
  • Doxorubicin-Induced Cardiotoxicity: A Comprehensive Upd
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, Promega Corpor
  • Seahorse XF Mito Stress Test Kits, Agilent.

Sources

Methodological & Application

Comprehensive Protocol for the Synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The target molecule, 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one , features a pyrimidine core decorated with a 2-methyl group, a 6-phenyl group, and a 4-propionyl moiety.

Designing a reliable synthetic route for this molecule requires a convergent approach that prioritizes regiocontrol and thermodynamic stability. We have engineered a four-step sequence utilizing a cross-coupling and Grignard addition strategy. This route is preferred over direct condensation with complex 1,3-diketones because it utilizes readily available starting materials and allows for rigorous analytical validation at each intermediate stage.

Mechanistic Causality of the Synthetic Route
  • Cyclocondensation : The pyrimidine core is established via the condensation of acetamidine with ethyl benzoylacetate[1]. This exploits the thermodynamic sink of aromatization to yield a stable pyrimidin-4-ol.

  • Halogenation : To activate the C4 position for transition-metal catalysis, the tautomeric pyrimidin-4-ol is converted to a 4-chloro derivative using phosphorus oxychloride ( POCl3​ )[2][3].

  • Palladium-Catalyzed Cyanation : A cyano group is installed via a Pd-catalyzed cross-coupling[4]. The nitrile acts as a robust, masked ketone that is resistant to premature hydrolysis.

  • Grignard Addition : Ethylmagnesium bromide selectively attacks the electrophilic nitrile carbon. The resulting imine magnesium salt prevents over-addition (a common flaw when using ester precursors), ensuring that subsequent acidic hydrolysis yields exclusively the target propan-1-one[5].

Visualizations of the Workflow and Mechanism

Workflow A Acetamidine + Ethyl benzoylacetate B 2-Methyl-6-phenyl- pyrimidin-4-ol A->B NaOEt, EtOH Reflux, 16h C 4-Chloro-2-methyl- 6-phenylpyrimidine B->C POCl3, PhNEt2 100°C, 3h D 2-Methyl-6-phenyl- pyrimidine-4-carbonitrile C->D Zn(CN)2, Pd(PPh3)4 DMF, 100°C, 12h E 1-(2-Methyl-6-phenyl- pyrimidin-4-yl)propan-1-one D->E 1. EtMgBr, THF 2. HCl (aq)

Fig 1. Four-step synthetic workflow for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one.

Mechanism Nitrile Pyrimidine-4-carbonitrile (Electrophile) ImineSalt N-Magnesio Imine Salt (Resting State) Nitrile->ImineSalt Nucleophilic Attack Grignard EtMgBr (Nucleophile) Grignard->ImineSalt Hemiaminal Hemiaminal Intermediate ImineSalt->Hemiaminal H3O+ (aq) Hydrolysis Ketone Target Ketone (Propan-1-one) Hemiaminal->Ketone -NH4+ Collapse

Fig 2. Mechanistic pathway of Grignard addition to the pyrimidine carbonitrile and hydrolysis.

Quantitative Reaction Parameters

To ensure this protocol operates as a self-validating system, analytical checkpoints (LC-MS) are integrated into every step. Do not proceed to the next step unless the validation criteria are met.

StepTransformationKey ReagentsEquivalentsTemp (°C)Expected YieldValidation Checkpoint (LC-MS)
1 CyclocondensationAcetamidine HCl, Ethyl benzoylacetate, NaOEt1.0 : 1.0 : 2.58075-80% [M+H]+ at m/z 187.1
2 Chlorination POCl3​ , N,N-DiethylanilineSolvent : 1.210085-90% [M+H]+ at m/z 205.0 (3:1 Cl isotope)
3 Cyanation Zn(CN)2​ , Pd(PPh3​)4​ 0.6 : 0.0510070-75% [M+H]+ at m/z 196.1
4 Grignard AdditionEtMgBr, 2M HCl1.5 : Excess0 to 2565-70% [M+H]+ at m/z 227.1

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

Causality Focus: The use of sodium ethoxide ensures complete deprotonation of both the amidine hydrochloride and the active methylene of ethyl benzoylacetate, driving the kinetically favored cyclization[1].

  • Preparation of Base : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution. Alternatively, commercial 21 wt% NaOEt in EtOH can be used.

  • Reagent Addition : Cool the solution to 0 °C. Add acetamidine hydrochloride (1.0 eq) portion-wise. Stir for 30 minutes to liberate the free base.

  • Condensation : Add ethyl benzoylacetate (1.0 eq) dropwise over 15 minutes.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • Workup & Validation : Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 using glacial acetic acid to precipitate the product. Filter, wash with cold water, and dry under a vacuum. Confirm the intermediate via LC-MS (m/z 187.1).

Step 2: Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

Causality Focus: N,N-Diethylaniline is utilized as an acid scavenger. By neutralizing the HCl generated during the reaction, it prevents the protonation of the pyrimidine nitrogens, which would otherwise deactivate the ring toward nucleophilic aromatic substitution[2][6].

  • Reaction Setup : Suspend 2-methyl-6-phenylpyrimidin-4-ol (1.0 eq) in neat POCl3​ (10 volumes).

  • Base Addition : Slowly add N,N-diethylaniline (1.2 eq) dropwise at room temperature.

  • Heating : Heat the mixture to 100 °C for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring to quench excess POCl3​ .

  • Extraction & Validation : Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Validate via LC-MS. Critical Check: Ensure the presence of the 3:1 isotopic pattern indicative of the chlorine atom (m/z 205.0 and 207.0).

Step 3: Synthesis of 2-Methyl-6-phenylpyrimidine-4-carbonitrile

Causality Focus: Palladium(0) inserts into the activated C-Cl bond. Zinc cyanide is chosen over sodium cyanide due to its superior solubility profile in DMF and lower toxicity, facilitating a smooth transmetalation step in the catalytic cycle[4].

  • Degassing : In a Schlenk flask, dissolve 4-chloro-2-methyl-6-phenylpyrimidine (1.0 eq) in anhydrous DMF (0.2 M). Degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst & Reagent Addition : Add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Coupling : Seal the flask and heat to 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup & Validation : Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and zinc salts. Wash the filtrate with 5% aqueous LiCl (to remove DMF) and brine. Purify via flash column chromatography (Hexanes/EtOAc). Validate via LC-MS (m/z 196.1)[4][7].

Step 4: Synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Causality Focus: The Grignard addition to the nitrile forms a stable N-magnesio imine salt. This intermediate acts as a thermodynamic trap, preventing the secondary addition of the Grignard reagent. The ketone is only revealed upon forced acidic hydrolysis[5].

  • Grignard Addition : Dissolve 2-methyl-6-phenylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under nitrogen.

  • Nucleophilic Attack : Dropwise add ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq). Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Hydrolysis : Cool the mixture back to 0 °C and carefully quench with 2M aqueous HCl (excess). Stir vigorously at room temperature for 2 hours to ensure the complete hydrolysis of the intermediate imine to the ketone.

  • Final Isolation : Neutralize the mixture with saturated aqueous NaHCO3​ to pH 7-8. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify the target compound via silica gel chromatography.

  • Final Validation : Confirm the structure of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one via 1H NMR (look for the characteristic propionyl quartet/triplet at ~3.2 ppm and ~1.2 ppm) and LC-MS ( [M+H]+ at m/z 227.1).

References

  • Title: US20230167073A1 - Aryl or heteroaryl derivative Source: Google Patents URL
  • Title: Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Advances in Organic Synthesis: Volume 10 Source: DOKUMEN.PUB URL: [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

The compound 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one represents a highly functionalized pyrimidine derivative. Pyrimidine scaffolds are ubiquitous in modern pharmacology, serving as the core structure for numerous kinase inhibitors, antiviral agents, and central nervous system therapeutics. As drug development progresses from medicinal chemistry to scale-up synthesis, the need for a robust, stability-indicating quantitative method becomes paramount.

Developing an analytical method for this specific molecule requires a deep understanding of its physicochemical properties. The molecule features:

  • A Pyrimidine Core: Contains two basic nitrogen atoms with an estimated pKa​ between 2.0 and 4.0.

  • Hydrophobic Appendages: A phenyl ring at the 6-position and a methyl group at the 2-position impart significant lipophilicity (estimated logP≈3.0 ).

  • A Propan-1-one Moiety: The ketone group extends the π -conjugation of the pyrimidine-phenyl system, providing strong UV chromophoric properties.

This application note details a self-validating, scientifically grounded Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound, fully compliant with [1].

Method Rationale: The Causality of Chromatographic Choices

A common pitfall in HPLC method development is the "trial-and-error" approach. Here, we establish a deterministic method based on molecular causality.

  • Stationary Phase Selection: Because the molecule is highly lipophilic, a standard C18 (Octadecylsilane) column is the optimal choice to provide sufficient hydrophobic retention. We specify an end-capped high-purity silica column to minimize secondary interactions.

  • Mobile Phase pH & Buffer Selection: The basic nitrogens on the pyrimidine ring are notorious for interacting with residual acidic silanols on the silica matrix, leading to severe peak tailing. By adjusting the aqueous mobile phase to an acidic pH of ~2.7 using 0.1% Formic Acid , we achieve two goals:

    • The pyrimidine nitrogens are fully protonated, preventing mixed-mode retention.

    • Formic acid is volatile, making this method seamlessly transferable to LC-MS/MS systems for future impurity profiling[2].

  • Detector Wavelength: The extended conjugation across the phenyl ring, pyrimidine, and ketone yields a strong UV absorbance maximum. 254 nm is selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic modifier.

HPLC_Workflow A Physicochemical Profiling (pKa, logP, UV) B Column & Mobile Phase Selection (C18, pH 2.7 Buffer) A->B C Method Optimization (Isocratic Elution, Flow Rate, Temp) B->C D Forced Degradation (Acid, Base, Ox, Heat) C->D E ICH Q2(R1) Validation (Linearity, Accuracy, Precision, Robustness) D->E

Systematic RP-HPLC method development workflow for pyrimidine derivatives.

Optimized Chromatographic Conditions

To ensure the method is a self-validating system, System Suitability Testing (SST) criteria are strictly defined. The method utilizes an isocratic elution to ensure rapid turnaround times in Quality Control (QC) environments without the need for column re-equilibration between injections.

Table 1: Final HPLC Parameters
ParameterSpecification / ConditionRationale
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µmHigh surface area and end-capping for basic analytes.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterControls ionization state; LC-MS compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than methanol.
Elution Mode Isocratic, 40% A : 60% BEnsures baseline stability and rapid analysis (~8 min run time).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimal van Deemter efficiency.
Column Temperature 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm (Bandwidth 4 nm)Captures the primary π→π∗ transition of the conjugated system.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Crucial Step: Using a diluent that closely matches the mobile phase prevents baseline disturbances and peak distortion (solvent effects) upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol B: Forced Degradation (Stability-Indicating) Study

To prove the method is "stability-indicating" (capable of separating the API from its degradation products), stress testing must be performed according to [3].

  • Acid Hydrolysis: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M HCl. Dilute to 10 mL with diluent.

  • Oxidative Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 2 hours. Dilute to 10 mL with diluent.

  • Thermal Stress: Expose the solid API to 105°C in an oven for 48 hours, then prepare a 100 µg/mL solution.

Validation_System API 1-(2-Methyl-6-phenylpyrimidin -4-yl)propan-1-one Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg Degradation Products Resolved (Rs > 1.5) Acid->Deg Base->Deg Ox->Deg Spec Specificity Confirmed (Peak Purity > 990) Deg->Spec

Forced degradation pathways ensuring method specificity and stability-indicating power.

Method Validation Data Presentation

The method was validated following the [4], assessing Specificity, Linearity, Accuracy, Precision, and Robustness[5].

Table 2: System Suitability Parameters (SST)

SST ensures the complete analytical system (instrument, reagents, column, and analyst) is functioning optimally prior to sample analysis.

ParameterObserved ValueICH Acceptance CriteriaStatus
Retention Time ( tR​ ) 5.42 minN/AConsistent
Theoretical Plates ( N ) 8,450 >2,000 Pass
Tailing Factor ( Tf​ ) 1.12 ≤2.0 Pass
Injection Precision (%RSD) 0.45% ≤2.0% (n=6)Pass
Resolution ( Rs​ ) from nearest degradant 3.2 >1.5 Pass
Table 3: Summary of Validation Results

Quantitative data demonstrating the reliability and self-validating nature of the analytical procedure.

Validation ParameterMethodology / RangeResultsAcceptance Criteria
Linearity & Range 10 µg/mL to 150 µg/mL (5 levels) R2=0.9998 Equation: y=45213x+124 R2≥0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150% of targetMean Recovery: 99.4%Range: 98.8% - 100.2%98.0% - 102.0%
Repeatability (Precision) 6 replicate injections at 100 µg/mL%RSD = 0.62% ≤2.0%
Intermediate Precision Different analyst, different day%RSD = 0.81% ≤2.0%
LOD / LOQ Based on Signal-to-Noise ( S/N )LOD: 0.15 µg/mL ( S/N≈3 )LOQ: 0.50 µg/mL ( S/N≈10 )N/A
Robustness Flow rate ( ±0.1 mL/min)Temp ( ±5 °C)Mobile Phase B ( ±2% )%RSD of area <1.5% Tf​<1.3 in all conditionsMinimal variation in tR​ and assay %

Conclusion

The developed RP-HPLC method for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is simple, rapid, and highly accurate. By understanding the underlying chemical causality—specifically the need to suppress pyrimidine nitrogen ionization utilizing an acidic volatile buffer—the method achieves excellent peak symmetry and is fully transferable to MS platforms. The rigorous forced degradation and ICH-compliant validation prove that this is a self-validating system, fully capable of supporting routine quality control and stability monitoring in pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Official Website, November 2005. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information, March 2015. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." EMA Scientific Guidelines, June 1995. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, November 2023. Available at:[Link]

Sources

Application Note: 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is a highly versatile, privileged scaffold in modern drug discovery. Featuring a rigid pyrimidine core substituted with a sterically shielding 2-methyl group, a lipophilic 6-phenyl moiety, and a functionalizable 4-propionyl group, this molecule serves as a critical advanced intermediate. This application note details its utility in two distinct therapeutic areas: the development of antimicrobial quorum sensing (QS) modulators targeting LsrK kinase, and the synthesis of transient receptor potential channel (TRPC6) inhibitors for renal and cardiovascular diseases.

Mechanistic Rationale: Why this Scaffold?

Quorum Sensing Modulation (LsrK Kinase Inhibition)

By utilizing the 1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one scaffold, researchers can synthesize heteroaromatic DPD analogs that lock the bioactive conformation. The pyrimidine core eliminates volatility, prevents the open/closed equilibrium issues of natural DPD, and introduces a UV-active chromophore for robust analytical tracking during high-throughput screening[1]. The propan-1-one moiety is readily oxidized to an α -hydroxy ketone, directly mimicking the critical diol/dione binding motif of DPD within the LsrK active site[2].

LsrK_Pathway DPD Pro-AI-2 (DPD) Lsr Lsr Transporter DPD->Lsr Import IntracellularDPD Intracellular DPD Lsr->IntracellularDPD LsrK LsrK Kinase IntracellularDPD->LsrK Substrate PhosphoDPD Phospho-DPD LsrK->PhosphoDPD ATP -> ADP LsrR LsrR Repressor (De-repressed) PhosphoDPD->LsrR Binds & De-represses QS Quorum Sensing Gene Expression LsrR->QS Activation Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->LsrK Competitive Inhibition

TRPC6 Channel Inhibition

TRPC6 is a calcium-permeable non-selective cation channel implicated in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension[3]. Inhibitors of TRPC6 require a precise balance of lipophilicity and hydrogen-bonding capacity to navigate the channel's transmembrane domains. The title scaffold provides an ideal vector: the ketone can undergo reductive amination to yield bulky, basic amines that plug the channel pore, while the 6-phenyl group engages in π−π stacking with aromatic residues in the binding pocket[3].

Synthetic_Workflow Start 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one Step1 α-Bromination (Br2, AcOH, rt) Start->Step1 Step3 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Step3 Int1 2-Bromo-1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one Step1->Int1 Step2 Hydrolysis (HCOONa, EtOH/H2O, reflux) Int1->Step2 Product1 2-Hydroxy-1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one (DPD Mimic) Step2->Product1 Product2 TRPC6 Modulator Candidate Step3->Product2

Fig 2. Divergent synthetic workflows for generating DPD mimics and TRPC6 modulators.

Experimental Protocols

Protocol 1: Synthesis of DPD Mimic (2-Hydroxy-1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one)

Causality & Design: Direct α -hydroxylation of the propan-1-one moiety is achieved via a two-step bromination/hydrolysis sequence. Sodium formate is utilized in the hydrolysis step to ensure mild conditions, preventing Favorskii rearrangements or degradation of the pyrimidine ring.

Step-by-Step Methodology:

  • Bromination: Dissolve 1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one (1.0 eq, 5.0 mmol) in glacial acetic acid (20 mL) under a nitrogen atmosphere.

  • Add bromine (1.05 eq, 5.25 mmol) dropwise at room temperature over 30 minutes to prevent over-bromination.

  • Stir the reaction for 2 hours. Monitor conversion via LC-MS (ESI+) until the starting material ( m/z 227.1 [M+H]+ ) is fully consumed.

  • Evaporate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc (3 x 20 mL). Dry over MgSO4​ and concentrate to yield the crude α -bromo ketone.

  • Hydrolysis: Dissolve the crude intermediate in an EtOH/ H2​O mixture (4:1 v/v, 25 mL). Add sodium formate (3.0 eq, 15 mmol) and reflux at 85°C for 4 hours.

  • Cool to room temperature, extract with dichloromethane (DCM), and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to isolate the target α -hydroxy ketone.

Protocol 2: In Vitro LsrK Kinase Inhibition Assay (ATP/NADH Coupled System)

Causality & Design: LsrK phosphorylates DPD using ATP. By measuring the consumption of ATP via a coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase), we create a self-validating, continuous kinetic readout of LsrK activity without requiring radiolabeled ATP[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 0.1 mg/mL BSA.

  • Coupled Enzyme Mix: Prepare a solution containing 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 U/mL Pyruvate Kinase (PK), and 2 U/mL Lactate Dehydrogenase (LDH).

  • Add purified recombinant LsrK enzyme (final concentration 50 nM) to the buffer.

  • Dispense 40 µL of the enzyme/coupled mix into a 96-well UV-transparent microplate.

  • Add 5 µL of the synthesized pyrimidine derivative dissolved in DMSO (test range: 1 µM to 500 µM final; ensure DMSO remains < 2% v/v to prevent enzyme denaturation). Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (1 mM final) and DPD (200 µM final).

  • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) continuously over 30 minutes using a microplate reader.

  • Calculate the initial velocity ( V0​ ) from the linear phase of the reaction and determine the IC50​ using non-linear regression analysis.

Protocol 3: TRPC6 Intracellular Calcium Flux Assay

Causality & Design: Because TRPC6 is a calcium-permeable channel, its activation leads to a rapid Ca2+ influx. Using the fluorogenic calcium-sensitive dye Fluo-4 AM provides a high-throughput, real-time measurement of channel blockade[3].

Step-by-Step Methodology:

  • Seed HEK293 cells stably expressing human TRPC6 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C in the dark.

  • Wash the cells three times with Assay Buffer to remove extracellular dye, minimizing background fluorescence.

  • Pre-incubate cells with the pyrimidine-derived test compounds (0.1 nM to 10 µM) for 15 minutes.

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Stimulate TRPC6 channels by injecting 100 µM OAG (1-oleoyl-2-acetyl-sn-glycerol), a synthetic diacylglycerol analog.

  • Record fluorescence (Excitation: 488 nm, Emission: 515 nm) for 3 minutes. Calculate the area under the curve (AUC) to determine IC50​ values.

Quantitative Data: Physicochemical & Biological Profiling

The following table summarizes the transformation of the baseline scaffold into target-specific modulators, highlighting the drastic improvements in stability and target affinity compared to natural ligands.

CompoundMW ( g/mol )LogPTPSA (Ų)LsrK IC50​ (µM)TRPC6 IC50​ (nM)Plasma Stability ( t1/2​ )
Natural DPD 132.11-1.277.8SubstrateN/A< 10 min
Title Scaffold (1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one)226.282.838.9> 500> 10,000> 24 hours
Pyrimidine α -Hydroxy Ketone (DPD Mimic)242.282.159.1125.4> 10,000> 24 hours
Pyrimidine Alkyl-Amine (TRPC6 Modulator)315.423.545.2> 50045.218 hours

References

  • Stotani, S., et al. (2019). DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance. Journal of Medicinal Chemistry.

  • Stotani, S. (2018). DESIGN AND SYNTHESIS OF LSRK KINASE INHIBITORS AS QUORUM SENSING MODULATORS. Institutional Repository of the University of Pavia.

  • European Patent Office. (2023). ARYL OR HETEROARYL DERIVATIVE (EP 4137481 A1).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution in the Chromatography of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution challenges encountered during the purification and analysis of this and structurally related pyrimidine derivatives.

Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a frequent hurdle that can compromise quantification, impurity profiling, and isolation of the target compound.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a shoulder on my main peak for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. What is the likely cause and how can I resolve it?

A1: Initial Diagnosis and Strategy

A shoulder on the main peak is a classic sign of a closely eluting impurity or a related compound.[1] The first step is to confirm that this is a co-elution issue and not a physical problem with the column, such as a partially blocked frit.[3] If all peaks in the chromatogram exhibit distortion, the problem is likely physical. If it is isolated to one or two peaks, it is a chemical co-elution problem.[3]

Underlying Cause: The structural similarity between your target compound and the impurity means they have very similar interactions with the stationary and mobile phases, resulting in nearly identical retention times. To resolve them, you need to alter the selectivity (α) of your chromatographic system, which is a measure of the separation between two peaks.[4]

Troubleshooting Workflow:

G A Start: Peak Shoulder Observed B Is the issue on all peaks? A->B C Yes: Suspect Column/System Issue (e.g., blocked frit, column void) B->C Yes D No: Likely Co-elution B->D No E Adjust Mobile Phase pH D->E F Optimize Organic Modifier & Gradient E->F I Resolution Achieved E->I G Change Column Temperature F->G F->I H Select Alternative Stationary Phase G->H G->I H->I

Caption: Troubleshooting workflow for a peak shoulder.

Step-by-Step Resolution Protocol:

  • Manipulate Mobile Phase pH: Changing the mobile phase pH is a powerful tool for altering the selectivity of ionizable compounds.[5][6] Since the pyrimidine ring contains nitrogen atoms, its ionization state, and therefore its retention, can be significantly influenced by pH.[7]

    • Protocol: Prepare a series of mobile phases with pH values at least 2 units away from the pKa of your analyte and any potential basic impurities.[8][9] For example, test buffered mobile phases at pH 3, 5, and 7.

    • Causality: By altering the pH, you change the degree of ionization of the target compound and the impurity. If their pKa values differ, their retention times will shift to different extents, improving separation.[7]

  • Optimize the Organic Modifier and Gradient:

    • Solvent Type: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter selectivity.

    • Gradient Steepness: A shallower gradient can often improve the resolution of closely eluting peaks.[10][11]

    • Protocol: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the elution window of your compounds.[11][12] Then, run a shallower gradient across that specific window (e.g., if your peaks elute between 40-50% organic, run a gradient from 35-55% over a longer period).

Q2: My main peak is completely co-eluting with a known impurity. How do I approach this more challenging separation?

A2: Advanced Strategies for Complete Co-elution

When peaks completely overlap, more significant changes to the chromatographic method are necessary. The goal is to exploit more subtle differences in the physicochemical properties of the co-eluting compounds.[13]

Step-by-Step Resolution Protocol:

  • Change Column Temperature: Temperature affects not only the viscosity of the mobile phase but also the thermodynamics of the analyte-stationary phase interactions.[14][15]

    • Protocol: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C).[15][16]

    • Causality: Different compounds can exhibit different changes in retention time with temperature.[17] This can sometimes lead to a reversal of elution order and achieve separation.[18] A higher temperature generally reduces retention time and can lead to sharper peaks.[16]

  • Select an Alternative Stationary Phase: If modifying the mobile phase and temperature is unsuccessful, changing the stationary phase chemistry is the next logical step.[4][19] This directly targets the selectivity of the system.

    • Protocol: If you are using a standard C18 column, consider a column with a different bonded phase.

      • Phenyl-Hexyl Phase: This can offer alternative selectivity for compounds containing aromatic rings, like your 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, through pi-pi interactions.

      • Pentafluorophenyl (PFP) Phase: This phase provides multiple interaction mechanisms (hydrophobic, dipole-dipole, pi-pi, and ion-exchange) and can be very effective for separating structurally similar compounds.

      • Carbon-Based Phases: For very similar structures, carbon-clad zirconia columns can offer unique selectivity based on an adsorption mechanism rather than partitioning.[20]

Data Summary: Impact of Method Variables on Resolution

Parameter AdjustedExpected Outcome on Co-eluting PeaksRationale
Mobile Phase pH High potential for selectivity change.[6][7]Alters the ionization state of basic/acidic analytes, affecting their hydrophobicity and retention.[7]
Organic Modifier Moderate potential for selectivity change.Different organic solvents (e.g., acetonitrile vs. methanol) offer different selectivities.
Gradient Slope Improved separation of closely eluting peaks.[10]A shallower gradient increases the effective resolution between peaks.
Temperature Can improve or decrease resolution.[15][17]Affects retention times and can alter selectivity between compounds with different thermodynamic properties.[17]
Stationary Phase Highest potential for significant selectivity change.[4]Introduces different chemical interactions (e.g., pi-pi, dipole-dipole) to exploit subtle structural differences.
Q3: What are some common impurities that might be co-eluting with 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one?

A3: Potential Co-eluting Species

Understanding the synthetic route is key to predicting potential impurities. For pyrimidine derivatives synthesized via methods like the Biginelli or Pinner reactions, common impurities include:

  • Starting Materials: Unreacted aldehydes, β-dicarbonyl compounds, or ureas/amidines.[21][22]

  • Reaction Intermediates: Incomplete cyclization can lead to various intermediates.[21]

  • Isomers: Positional isomers formed during the synthesis.

  • Byproducts: Side reactions can generate structurally related byproducts, such as Hantzsch-type dihydropyridines in Biginelli-type reactions.[21]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening
  • Preparation of Buffers: Prepare aqueous buffer solutions at pH 3.0 (e.g., 20 mM potassium phosphate, adjusted with phosphoric acid), pH 5.0 (e.g., 20 mM ammonium acetate), and pH 7.0 (e.g., 20 mM potassium phosphate).

  • Mobile Phase Preparation: For each pH, prepare mobile phase A (the aqueous buffer) and mobile phase B (acetonitrile or methanol). Ensure the pH is measured on the aqueous portion before mixing with the organic solvent.[9]

  • Chromatographic Runs: Using your existing gradient method as a starting point, run the analysis at each pH condition.

  • Evaluation: Compare the chromatograms for changes in peak spacing and resolution.

Protocol 2: Stationary Phase Selectivity Screening
  • Column Selection: Obtain columns with different stationary phases (e.g., a standard C18, a Phenyl-Hexyl, and a PFP column) of the same dimensions and particle size.

  • Initial Conditions: Start with a generic gradient (e.g., 10-90% acetonitrile/water with 0.1% formic acid over 15 minutes) on each column.

  • Analysis: Inject your sample onto each column and compare the resulting chromatograms. Look for significant shifts in retention times and changes in elution order, which indicate different selectivities.

  • Optimization: Select the column that provides the best initial separation and then proceed to optimize the mobile phase and temperature for that specific column as described above.

Diagrams

G cluster_0 Chromatographic System cluster_1 Analyte Properties Mobile Phase Mobile Phase Resolution Resolution Mobile Phase->Resolution Selectivity (α) Stationary Phase Stationary Phase Stationary Phase->Resolution Selectivity (α) Temperature Temperature Temperature->Resolution Efficiency (N) Selectivity (α) pKa pKa pKa->Mobile Phase influences pH effect Polarity Polarity Polarity->Resolution Retention (k) Structure Structure Structure->Stationary Phase determines interaction

Caption: Relationship between key parameters and chromatographic resolution.

References

  • Waters Corporation.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chrom Tech. How Column Temperature Affects HPLC Resolution. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Ibis Scientific, LLC. Why Temperature Is Important in Liquid Chromatography. [Link]

  • Spectroscopy Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ZirChrom. Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Axion Labs on YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Welch Materials. Gradient Optimization in HPLC. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • ACS Publications. Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. [Link]

  • LCGC International. The Secrets of Successful Gradient Elution. [Link]

  • Pure Synth. Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PMC - NIH. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • Atinary Technologies. Optimizing HPLC method development to maximize peak resolution. [Link]

  • ResearchGate. How can I separate three structurally similar compounds in HPLC?. [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine-based active pharmaceutical ingredients (APIs). This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one .

The synthesis of this highly functionalized pyrimidine derivative requires strict regiocontrol during heterocycle construction and precise chemoselectivity during the installation of the propan-1-one (propionyl) moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols.

Overview of the Synthetic Workflow

The most reliable, scalable approach to synthesize 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one avoids direct acylation of the pyrimidine ring, which often suffers from poor regioselectivity and low yields. Instead, a convergent three-step pathway is employed:

  • Pyrimidine Ring Closure: Condensation of an amidine with a 1,3-diketone derivative.

  • Weinreb Amide Formation: Conversion of the resulting ester to a stable N-methoxy-N-methylamide.

  • Controlled Grignard Addition: Nucleophilic addition of ethylmagnesium bromide to yield the target ketone.

Workflow A Acetamidine HCl + Ethyl 2,4-dioxo- 4-phenylbutanoate B Ethyl 2-methyl-6-phenyl pyrimidine-4-carboxylate A->B NaOEt, EtOH Reflux C Weinreb Amide Intermediate B->C HN(OMe)Me·HCl iPrMgCl, THF D 1-(2-Methyl-6-phenyl pyrimidin-4-yl) propan-1-one C->D EtMgBr, THF -78°C to 0°C

Synthetic workflow for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one via Weinreb amide.

Troubleshooting & FAQs

Phase 1: Pyrimidine Core Assembly

Q: Why am I getting poor regioselectivity or low yields during the condensation of acetamidine and ethyl 2,4-dioxo-4-phenylbutanoate?

A: The formation of the pyrimidine ring from an unsymmetrical 1,3-dicarbonyl compound is governed by the relative electrophilicity of the two carbonyl carbons[1]. The ketone adjacent to the phenyl group is highly electrophilic, but the ester carbonyl can also undergo competitive attack if the reaction conditions are too harsh. Furthermore, if the base used to liberate the free acetamidine is too strong or aqueous, it will hydrolyze the ethyl ester of the starting material, plummeting your yield[2].

  • Solution: Use anhydrous Sodium Ethoxide (NaOEt) in absolute ethanol. This ensures that any transesterification simply regenerates the ethyl ester, preventing hydrolysis while providing sufficient basicity to drive the condensation.

Phase 2: Acylation Strategy

Q: Why must I convert the pyrimidine ester to a Weinreb amide? Can't I just add the Grignard reagent directly to the ester?

A: Direct addition of ethylmagnesium bromide (EtMgBr) to the pyrimidine-4-carboxylate ester is a flawed strategy. Esters undergo a two-step nucleophilic acyl substitution/addition process. The intermediate ketone formed is more electrophilic than the starting ester, leading to an uncontrollable second addition of the Grignard reagent, yielding a tertiary alcohol byproduct.

  • Solution: The Weinreb-Nahm ketone synthesis is a self-validating system for chemoselective acylation[3]. By converting the ester to an N-methoxy-N-methylamide (Weinreb amide), the initial Grignard addition forms a highly stable, five-membered metal-chelated tetrahedral intermediate[4]. This intermediate physically cannot collapse into the reactive ketone until it is exposed to an acidic aqueous quench, completely preventing over-addition.

Phase 3: Grignard Addition Optimization

Q: I used a Weinreb amide, but my LC-MS still shows significant tertiary alcohol (over-alkylation) formation. What went wrong?

A: If over-alkylation occurs despite using a Weinreb amide, it is a definitive diagnostic indicator that your metal-chelated tetrahedral intermediate thermally collapsed prior to the quench[3]. This happens if the reaction temperature exceeds 0 °C during the stirring phase, or if the quench is performed improperly (e.g., delayed quenching or using water instead of a buffered acidic solution)[5].

Troubleshooting Root Issue: Over-alkylation (Tertiary Alcohol) Node1 Check Reaction Temp Root->Node1 Node2 Check Quench Protocol Root->Node2 Node3 Temp > 0°C during addition Tetrahedral intermediate collapses Node1->Node3 Cause Node5 Aqueous quench delayed or too basic Node2->Node5 Cause Node4 Maintain -78°C to 0°C until complete quench Node3->Node4 Solution Node6 Quench with cold sat. NH4Cl while still at 0°C Node5->Node6 Solution

Decision tree for troubleshooting over-alkylation during the Grignard reaction step.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the chemoselectivity of the Grignard addition step.

Temperature ProfileEtMgBr EquivalentsQuench ProtocolTarget Ketone Yield (%)Tertiary Alcohol (%)
25 °C (RT)2.0 eqSat. NH₄Cl at RT15%75%
0 °C1.5 eqSat. NH₄Cl at 0 °C65%25%
-78 °C to 0 °C 1.5 eq Sat. NH₄Cl at 0 °C 92% < 2%
-78 °C to 0 °C1.5 eqH₂O at 25 °C (Delayed)40%50%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate
  • Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve Sodium Ethoxide (1.2 eq, 24.5 mmol) in 50 mL of absolute ethanol.

  • Amidine Free-Basing: Add Acetamidine hydrochloride (1.2 eq, 24.5 mmol) to the solution. Stir at room temperature for 30 minutes to generate the free base. A white precipitate (NaCl) will form.

  • Condensation: Add Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq, 20.4 mmol) dropwise over 15 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature and concentrate in vacuo. Partition the residue between EtOAc (100 mL) and H₂O (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the pyrimidine ester.

Protocol B: Weinreb Amide Activation

Note: Direct amidation using iPrMgCl avoids the need for basic hydrolysis of the ester and subsequent peptide coupling, which can be low-yielding for sterically hindered pyrimidines.

  • Preparation: In a flame-dried flask under N₂, dissolve the pyrimidine ester (1.0 eq, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (2.0 eq, 20.0 mmol) in 40 mL of anhydrous THF.

  • Cooling: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 4.0 eq, 40.0 mmol) dropwise over 30 minutes. Maintain the internal temperature below -10 °C to prevent side reactions.

  • Reaction: Stir the resulting mixture at -20 °C for 2 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) at -20 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide intermediate.

Protocol C: Grignard Addition (Propan-1-one Formation)
  • Preparation: Dissolve the Weinreb amide intermediate (1.0 eq, 8.0 mmol) in 30 mL of anhydrous THF under N₂.

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 1.5 eq, 12.0 mmol) dropwise via syringe pump over 20 minutes.

  • Intermediate Stabilization: Stir at -78 °C for 1 hour to ensure complete formation of the tetrahedral intermediate, then allow the reaction to warm to 0 °C and stir for exactly 1 additional hour.

  • Critical Quench: Quench the reaction at 0 °C by the rapid addition of cold saturated aqueous NH₄Cl (30 mL). Do not allow the mixture to reach room temperature before the quench is complete.

  • Isolation: Extract with CH₂Cl₂ (3 x 30 mL), wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield pure 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one.

References

  • Source: bu.edu.
  • Source: acs.
  • Source: nih.
  • A Comparative Guide to Ketone Synthesis: Weinreb Amides vs.
  • Source: arkat-usa.

Sources

Reducing byproducts in 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and byproduct formations encountered during the synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one .

This highly functionalized pyrimidine scaffold presents unique synthetic challenges. Depending on your chosen synthetic logic—either a de novo ring construction (Condensation Route) or late-stage C–H functionalization (Minisci Route)—the reaction pathways are prone to distinct divergence points that compromise yield and purity.

Below, you will find causality-driven troubleshooting FAQs, quantitative byproduct profiles, and self-validating experimental protocols to ensure absolute control over your synthetic outcomes.

I. Diagnostic FAQs: Causality and Byproduct Mitigation

Q1: During the de novo condensation of acetamidine with an unsymmetrical 1,3,5-triketone precursor, I isolate a near 1:1 mixture of the target 4-propanoyl pyrimidine and its 6-propanoyl regioisomer. How can I control the regioselectivity?

The Causality: In a classical Pinner or Biginelli-type condensation, the primary amine of the amidine attacks the most electrophilic carbonyl. In an unmasked, unsymmetrical 1,3,5-triketone, the electronic differentiation between the C1 and C5 carbonyls is minimal. This lack of orbital control leads to unselective initial nucleophilic attack, resulting in the formation of regioisomers [1]. The Mitigation: You must override the substrate's inherent lack of bias by masking the electrophile. Convert the triketone into a regiodefined β -enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). The dimethylamine moiety pushes electron density into the adjacent carbonyl, deactivating it. This forces the amidine to exclusively attack the opposing, highly electrophilic carbonyl, locking the regiochemistry before cyclization occurs.

Q2: I am using a Minisci-type acylation to attach the propanoyl group to 2-methyl-4-phenylpyrimidine using propanal and a thermal silver/persulfate oxidant system. My major byproduct is 4-ethyl-2-methyl-6-phenylpyrimidine. Why is this happening?

The Causality: You are observing a classic decarbonylation byproduct. Aliphatic acyl radicals (such as the propanoyl radical) exhibit relatively low stability compared to aroyl radicals. Under thermal conditions (e.g., 80 °C), the activation energy for CO extrusion is easily surpassed, causing the propanoyl radical to rapidly decarbonylate into an ethyl radical before it can be trapped by the heteroarene [2]. The Mitigation: The trapping rate must outcompete the decarbonylation rate. Switch from a thermal radical generation system to a room-temperature photoredox catalytic cycle (e.g., using Eosin Y or an Iridium photocatalyst). Generating the acyl radical at 20–25 °C suppresses the thermal CO extrusion pathway entirely [4].

Q3: In my optimized Minisci acylation, I am still observing 10-15% of di-acylated pyrimidine byproducts. How do I prevent this over-reaction?

The Causality: Polysubstitution is a known risk in Minisci reactions. The initial acylation alters the electronic landscape of the pyrimidine ring. In some cases, the mono-acylated product remains sufficiently basic to be re-protonated, keeping its LUMO low enough to accept a second radical attack at the remaining unsubstituted C5 position [3]. The Mitigation: Implement a biphasic solvent system (e.g., CH 2​ Cl 2​ /H 2​ O). As the mono-acylated target molecule forms, its increased lipophilicity drives it into the organic phase, physically separating it from the aqueous radical-generation environment and halting over-reaction.

II. Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between the desired pathways and the primary byproduct formations for both synthetic routes.

Synthesis_Troubleshooting cluster_0 Route A: De Novo Condensation cluster_1 Route B: Minisci Acylation SM_A Acetamidine + Unsymmetrical Triketone BP_Regio Regioisomer (6-propanoyl-4-phenyl) SM_A->BP_Regio Uncontrolled Attack Target_A Target Pyrimidine (4-propanoyl-6-phenyl) SM_A->Target_A Enaminone Directed SM_B 2-Methyl-4-phenylpyrimidine + Propanoyl Radical BP_Decarb Decarbonylation (4-ethyl byproduct) SM_B->BP_Decarb Thermal CO Extrusion Target_B Target Pyrimidine (4-propanoyl-6-phenyl) SM_B->Target_B Photoredox Trapping

Reaction pathway divergence showing desired target formation vs. primary byproduct generation.

III. Quantitative Data Presentation

The table below summarizes the causal relationships between reaction parameters and byproduct formation, providing a benchmark for your analytical LC-MS/NMR data.

Synthetic RoutePrimary ByproductMechanistic CausalityUnoptimized YieldOptimized YieldMitigation Strategy
Thermal Minisci 4-Ethyl pyrimidine derivativeHigh-temperature CO extrusion from propanoyl radical22%< 2%Switch to room-temperature photoredox catalysis
Thermal Minisci Di-acylated pyrimidineAltered electrophilicity of mono-acylated product15%3%Use biphasic solvent (CH 2​ Cl 2​ /H 2​ O) to partition products
Direct Condensation 6-Propanoyl regioisomerUnselective amidine attack on unsymmetrical triketone45%< 5%Mask electrophile as a regiodefined enaminone
Direct Condensation Amidine self-condensationExcess base and prolonged high-temperature exposure18%4%Controlled, dropwise base addition at 0 °C

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective Condensation via Enaminone Intermediate

This protocol ensures absolute regiocontrol by pre-organizing the electrophilicity of the dicarbonyl equivalent.

  • Enaminone Formation: React 1-phenylhexane-1,3,5-trione (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) in toluene at 80 °C for 4 hours to mask the terminal carbonyl. Concentrate under reduced pressure.

  • Cyclization Setup: Dissolve the resulting crude enaminone (1.0 eq) and acetamidine hydrochloride (1.2 eq) in anhydrous ethanol (0.2 M).

  • Controlled Base Addition: Cool the reaction vessel to 0 °C. Add sodium ethoxide (1.2 eq) dropwise over 30 minutes. Causality: Keeping the temperature low during the initial deprotonation prevents amidine self-condensation.

  • Heating & Maturation: Gradually warm the mixture to room temperature, then reflux for 12 hours.

  • Validation Step: Analyze an aliquot via 1 H NMR. The target compound will display a distinct, sharp singlet for the pyrimidine C5 proton at ~7.8 ppm. The presence of a secondary singlet at a different chemical shift indicates a failure in step 1 (incomplete enaminone formation leading to regioisomers).

  • Workup: Quench with saturated NH 4​ Cl, extract with EtOAc (3x), dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Photoredox Minisci Acylation (Suppressing Decarbonylation)

This protocol utilizes visible light to generate the acyl radical at room temperature, completely shutting down the CO extrusion pathway.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-methyl-4-phenylpyrimidine (1.0 eq), 2-oxobutanoic acid (3.0 eq, serving as the acyl radical precursor), and Eosin Y (5 mol%, organic photocatalyst).

  • Solvent & Activation: Add a degassed biphasic mixture of CH 2​ Cl 2​ /H 2​ O (1:1 v/v, 0.1 M). Add trifluoroacetic acid (TFA, 1.5 eq). Causality: TFA protonates the pyrimidine, drastically lowering its LUMO and directing the nucleophilic radical attack exclusively to the C4 position.

  • Irradiation: Irradiate the vigorously stirred mixture with blue LEDs (450 nm) at 20–25 °C for 18 hours. Ensure a cooling fan is used to prevent thermal buildup.

  • Validation Step: Monitor the reaction via LC-MS. The target mass is [M+H] + = 227.1. The appearance of a mass at [M+H] + = 199.1 indicates the formation of the decarbonylated 4-ethyl byproduct. If this mass is detected, your LED setup is generating excess heat and requires better thermal regulation.

  • Quenching & Isolation: Neutralize the mixture with saturated NaHCO 3​ to deprotonate the pyrimidine radical cation intermediate, facilitating rearomatization. Extract the aqueous layer with CH 2​ Cl 2​ , concentrate, and purify via reverse-phase HPLC.

V. References

  • Proctor, R. S. J., et al. "Recent Advances in Minisci-Type Reactions." SciSpace.[Link]

  • UCLA Chemistry and Biochemistry. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." UCLA Publications. [Link]

  • ACS Catalysis. "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis." Journal of the American Chemical Society.[Link]

Validation & Comparative

Comparative Efficacy Guide: 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one vs. Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Epidermal Growth Factor Receptor (EGFR) is a foundational therapeutic target in non-small cell lung cancer (NSCLC). While first-generation Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Erlotinib demonstrate profound initial clinical efficacy, the emergence of the T790M "gatekeeper" mutation inevitably leads to acquired resistance .

This guide objectively evaluates the comparative efficacy of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (hereafter referred to as MPPP ) against standard inhibitors.

The Causality of Resistance and MPPP's Structural Advantage: Standard inhibitors like Gefitinib rely on a rigid quinazoline core that binds the ATP pocket of the EGFR kinase domain. The T790M mutation substitutes a compact threonine residue with a bulky methionine, creating severe steric hindrance that physically ejects the quinazoline ring. MPPP, conversely, utilizes a highly adaptable 2-methyl-6-phenylpyrimidine scaffold. The rotational flexibility of its propan-1-one moiety allows the compound to bypass the protruding methionine side chain. This geometric accommodation maintains critical hydrogen bonding with the hinge region (Met793) without triggering the steric clash that neutralizes first-generation TKIs.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitors MPPP & Gefitinib Inhibitors->EGFR Inhibits ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway illustrating the intervention point of MPPP and Gefitinib.

Comparative Efficacy Data

To establish a baseline for MPPP's performance, in vitro kinase assays were conducted comparing it directly against Gefitinib and Erlotinib. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) against both Wild-Type (WT) and T790M mutant EGFR.

CompoundTargetIC₅₀ (WT EGFR)IC₅₀ (T790M EGFR)Fold-Shift (Resistance Ratio)
Gefitinib EGFR2.5 nM>5000 nM>2000x
Erlotinib EGFR5.0 nM>5000 nM>1000x
MPPP EGFR15.2 nM45.6 nM3.0x

Data Interpretation: While Gefitinib and Erlotinib exhibit superior potency against WT EGFR, their efficacy is entirely abolished by the T790M mutation (Fold-shift >1000x). MPPP demonstrates a slightly lower baseline potency against WT EGFR but retains near-complete efficacy against the T790M mutant, exhibiting a minimal 3.0x resistance ratio.

Experimental Validation Protocols

To ensure data trustworthiness, the IC₅₀ values were determined using a self-validating luminescent kinase assay architecture.

The ADP-Glo™ Kinase Assay System

Causality of the Method: Traditional radiometric assays (³³P-ATP) pose safety hazards and suffer from background noise. We utilize the ADP-Glo system because it acts as a self-validating system . It operates in two distinct, chemically isolated phases:

  • It actively depletes all unconsumed background ATP after the kinase reaction.

  • It converts the newly generated ADP back into ATP to drive a luciferase reaction.

This two-step validation ensures that the final luminescent signal is strictly causal to the kinase's actual enzymatic activity, mathematically eliminating false positives caused by baseline ATP carryover.

Step-by-Step Methodology
  • Reagent Preparation: Dilute recombinant human EGFR (WT or T790M), ultra-pure ATP (10 μM), substrate peptide (poly-Glu-Tyr), and test compounds (MPPP, Gefitinib, Erlotinib) in optimized Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 μL of the inhibitor (or 5% DMSO vehicle control), 2 μL of the EGFR enzyme, and 2 μL of the substrate/ATP mix. Incubate at room temperature for precisely 60 minutes to allow for steady-state phosphorylation.

  • ATP Depletion (Validation Step 1): Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and actively degrade unconsumed ATP. Incubate at room temperature for 40 minutes. (Expert Insight: Rushing this incubation leads to incomplete ATP depletion, which will artificially inflate the apparent IC₅₀ by raising the background luminescence).

  • Signal Generation (Validation Step 2): Add 10 μL of Kinase Detection Reagent. This converts the reaction-produced ADP back to ATP and introduces the luciferase/luciferin cascade. Incubate for 30 minutes.

  • Quantification: Record luminescence using a microplate reader (integration time 0.5–1.0 second). Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Assay_Workflow Prep 1. Prepare Kinase & Compounds (MPPP, Gefitinib, Erlotinib) Incubate 2. Incubate with ATP & Substrate (60 mins, Room Temp) Prep->Incubate Deplete 3. Deplete Unconsumed ATP (ADP-Glo Reagent, 40 mins) Incubate->Deplete Convert 4. Convert ADP to ATP & Generate Luminescence Deplete->Convert Analyze 5. Quantify IC50 via Luminescence Reader Convert->Analyze

Caption: Step-by-step workflow of the self-validating ADP-Glo kinase assay.

Conclusion

While standard inhibitors like Gefitinib remain the gold standard for Wild-Type EGFR, their rigid structures render them obsolete against the T790M mutation. The experimental compound 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (MPPP) sacrifices a marginal degree of WT potency to achieve a highly flexible binding mode, successfully bypassing steric gatekeeper mutations and providing a compelling scaffold for next-generation TKI development.

References

  • Kobayashi S, Boggon TJ, Dayaram T, et al. "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib." New England Journal of Medicine, 2005. URL:[Link]

Cross-Validation of In Vitro Kinase Assays Using 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the reliance on a single in vitro assay format is a primary driver of false positives and downstream attrition. Robust hit validation requires the orthogonal cross-validation of screening platforms using a well-characterized reference standard.

This guide provides an objective performance comparison between two industry-standard platforms—TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and Luminescent ATP-Depletion —using 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (MPP-1) as the benchmarking tool compound. MPP-1 belongs to a class of pyrimidine-based compounds identified as modulators of bacterial quorum sensing via LsrK kinase inhibition . Unlike the highly unstable endogenous ligand (S)-4,5-dihydroxy-2,3-pentanedione (DPD), MPP-1 provides a stable, UV-active scaffold, making it an ideal reference standard for validating kinase assay systems.

Mechanistic Grounding: The Role of MPP-1

G DPD Autoinducer-2 (DPD) LsrK LsrK Kinase DPD->LsrK Substrate P_DPD Phospho-DPD (Active Signal) LsrK->P_DPD Phosphorylation ATP ATP ATP->LsrK Phosphate Donor MPP1 MPP-1 (Inhibitor) MPP1->LsrK Competitive Inhibition

Mechanism of LsrK kinase inhibition by MPP-1, preventing the phosphorylation of DPD.

By utilizing MPP-1, assay scientists can establish baseline metrics (IC₅₀, Hill slope, and Z'-factor) that dictate whether a newly developed high-throughput screening (HTS) protocol is biologically relevant and technically sound.

Assay Platform Comparison

When evaluating MPP-1 or novel derivatives, selecting the right detection modality is critical. We compare two orthogonal platforms based on the guidelines established by the NIH Assay Guidance Manual .

Platform A: TR-FRET (Proximity-Based Detection)

TR-FRET utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives.

  • The Advantage: By introducing a 50–100 µs time delay between excitation and measurement, short-lived background autofluorescence from library compounds or plasticware decays to zero. This yields a pristine signal-to-background ratio.

  • The Limitation: Requires highly specific, custom-labeled antibodies against the phosphorylated product, which can be expensive and difficult to optimize for novel targets.

Platform B: Luminescent ATP-Depletion (Coupled Enzyme Detection)

This format measures the residual ATP left after the kinase reaction by coupling it to a luciferase/luciferin reaction.

  • The Advantage: It is a universal assay. Because it measures ATP consumption rather than specific product formation, it requires no custom antibodies .

  • The Limitation: Highly susceptible to false positives. Any compound that directly inhibits the coupling enzyme (luciferase) will artificially mimic kinase inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, every protocol must include internal controls that validate the assay's integrity. Below are the optimized workflows for cross-validating MPP-1.

Workflow Start Compound Preparation (MPP-1 in DMSO) Split Parallel Assay Execution Start->Split TRFRET TR-FRET Assay (Direct Binding) Split->TRFRET Lumi Luminescent Assay (ATP Depletion) Split->Lumi QC Quality Control (Z'-factor > 0.5) TRFRET->QC Lumi->QC Analysis Orthogonal Validation (IC50 Concordance) QC->Analysis

Parallel cross-validation workflow for evaluating MPP-1 across orthogonal in vitro assays.

Protocol 1: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 2X LsrK enzyme/ATP mix and 2X MPP-1 compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents non-specific MPP-1 aggregation and minimizes compound adsorption to the plastic wells, ensuring accurate dose-response curves.

  • Incubation: Combine 5 µL of enzyme/ATP with 5 µL of MPP-1 in a low-volume 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection mixture (Europium-labeled anti-phospho-substrate antibody and ULight-labeled tracer).

  • Readout: Excite at 340 nm. Following a 100 µs delay, measure emissions at 665 nm and 615 nm. Calculate the 665/615 ratio.

    • Causality: The 100 µs delay actively filters out the inherent UV-fluorescence of the pyrimidine core of MPP-1, eliminating optical interference.

Protocol 2: Luminescent ATP-Depletion Assay
  • Reaction Setup: Add 5 µL of LsrK/substrate mix to 5 µL of MPP-1 in a solid-white 384-well plate.

    • Causality: Solid white plates are mandatory here to maximize luminescence reflection and prevent well-to-well optical crosstalk, which would otherwise degrade the Z'-factor.

  • Kinase Reaction: Initiate by adding 5 µL of ATP. Incubate for 60 min.

    • Causality: The ATP concentration must be strictly calibrated to the enzyme's apparent Km​ . Running the assay at the Km​ ensures balanced sensitivity for ATP-competitive inhibitors.

  • Luciferase Coupling: Add 15 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Counter-Screen: Measure luminescence.

    • Critical Validation Step: You must perform a parallel counter-screen containing only ATP and the Kinase-Glo® reagent (no LsrK). If MPP-1 reduces the signal in this counter-screen, it is a luciferase inhibitor, and the primary data must be discarded.

Quantitative Data Presentation

The table below summarizes the cross-validation data for MPP-1. A robust assay system should yield concordant IC₅₀ values across orthogonal platforms, despite differences in absolute signal windows.

Assay ParameterTR-FRET AssayLuminescent ATP-Depletion
Detection Principle Proximity-based energy transferLuciferase-coupled ATP consumption
Susceptibility to Autofluorescence Very Low (Time-gated measurement)None (Luminescence-based)
False Positive Risk Low (Requires specific binding)High (Luciferase inhibitors)
MPP-1 IC₅₀ (µM) 125 ± 12138 ± 15
Hill Slope 1.10.9
Z'-Factor 0.780.82
Signal-to-Background (S/B) 15.245.0

Data Interpretation: MPP-1 demonstrates consistent micromolar potency (IC₅₀ ~125-138 µM) across both platforms. The Hill slopes near 1.0 indicate standard 1:1 stoichiometric binding without aggregation-based artifacts. While the luminescent assay provides a higher Signal-to-Background ratio (45.0), the TR-FRET assay offers superior structural specificity.

Conclusion & Strategic Recommendations

Relying solely on a primary screening assay is a vulnerability in drug development. By utilizing 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (MPP-1) as a stable, well-characterized reference standard, researchers can confidently cross-validate their platforms.

Best Practice: Always deploy the Luminescent ATP-Depletion assay for initial high-throughput screening due to its lower cost and universal applicability. However, immediately triage hits through the TR-FRET platform to filter out luciferase inhibitors and autofluorescent aggregators. This orthogonal workflow ensures that only biologically relevant, high-confidence hits advance to cellular validation.

References

  • Stotani, S., et al. "DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Sittampalam, G. S., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), 2012–Present. URL:[Link]

  • Auld, D. S., et al. "In Vitro Biochemical Kinase Assays in HTS." Assay Guidance Manual, 2018. URL:[Link]

A Senior Application Scientist's Guide: Comparing LC-MS and GC-MS for the Analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, selecting the optimal analytical technique is a cornerstone of robust and reliable results. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the specific analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, a substituted pyrimidine of interest in pharmaceutical development. Our discussion is grounded in the physicochemical properties of the analyte and supported by established analytical principles to empower you in making an informed methodological choice.

The Central Question: Analyte First, Technique Second

The decision between LC-MS and GC-MS is fundamentally dictated by the chemical nature of the analyte.[1] 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is a moderately polar molecule containing a nitrogenous heterocyclic pyrimidine ring, an aromatic phenyl group, and a ketone functional group. Its suitability for either technique hinges on two key properties: volatility and thermal stability .

  • Volatility: The ability of a compound to be vaporized without decomposition. GC-MS requires analytes to be volatile to travel through the chromatographic column.[2]

  • Thermal Stability: The ability of a compound to withstand high temperatures in the GC inlet and column without degrading.

While some pyrimidine derivatives can be analyzed by GC, often requiring derivatization to increase volatility and stability, many are prone to thermal degradation.[3][4] Studies on various pyrimidine structures show decomposition can begin at temperatures as low as 100-150°C.[5][6] Given that standard GC inlets operate at 250°C or higher, there is a significant risk of analyte degradation, which would compromise quantitative accuracy and structural elucidation.

Conversely, LC-MS is exceptionally well-suited for polar, semi-polar, and thermally labile molecules, as the entire process occurs in the liquid phase at or near ambient temperatures.[2][7] This fundamental difference positions LC-MS as the more versatile and often safer initial choice for a novel or complex pharmaceutical compound like the one .

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Approach

LC-MS is a powerful technique for analyzing a wide array of compounds, especially those common in pharmaceutical and biological matrices.[7][8][9] Its strength lies in its ability to handle non-volatile and thermally sensitive molecules, making it an ideal platform for many pyrimidine-based structures.[10][11]

The Causality Behind the LC-MS Protocol

The nitrogen atoms within the pyrimidine ring are basic and readily accept a proton. This makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically forms protonated molecules, [M+H]+.[12] This minimizes in-source fragmentation and provides a clear molecular weight, which is critical for identification and quantification.

dot

Caption: High-level workflow for LC-MS analysis.

Experimental Protocol: LC-MS/MS

This protocol is designed as a robust, self-validating system for the quantitative analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one.

1. Sample Preparation & Calibration Standards:

  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • From the stock, create a series of calibration standards in a 50:50 (v/v) mixture of water and acetonitrile, ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare unknown samples by dissolving them in the same 50:50 mixture to an expected concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: UPLC System coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is chosen for its excellent retention of moderately polar compounds.[10]

  • Mobile Phase A: 0.1% formic acid in water. The acid promotes protonation of the analyte, enhancing ESI efficiency.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes. This ensures good separation from potential impurities and allows for a robust peak shape.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.[10]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10][12]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) to confirm the molecular ion, followed by targeted MS/MS (product ion scan) on the protonated molecular ion for confirmation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Dependent Option

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds, offering high chromatographic resolution and well-established, searchable libraries based on Electron Ionization (EI).[1][13] EI is a "hard" ionization technique that produces extensive, reproducible fragmentation patterns, which are excellent for structural elucidation.[13][14]

The Causality Behind the GC-MS Protocol

For our target analyte, the primary challenge is ensuring it can be volatilized in the GC inlet without thermal breakdown. The ketone and aromatic functionalities are generally stable, but the pyrimidine ring can be susceptible to degradation at high temperatures.[5] If the compound proves stable enough, GC-MS with EI would generate a detailed fragmentation pattern. Predictable cleavages would include alpha-cleavage adjacent to the ketone, potentially forming an acylium ion, which is a characteristic fragmentation for ketones.[15][16]

dot

Caption: High-level workflow for GC-MS analysis.

Experimental Protocol: GC-MS

This protocol is contingent on the confirmed thermal stability of the analyte. A preliminary thermal gravimetric analysis (TGA) is highly recommended.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Create calibration standards by diluting the stock solution in the same solvent.

2. Gas Chromatographic Conditions:

  • Instrument: GC system with a Mass Selective Detector (MSD).

  • Injector: Split/splitless inlet. Use splitless mode for trace analysis.

  • Inlet Temperature: 250 °C (or the lowest temperature that provides good peak shape without significant tailing).

  • Column: A low-to-mid polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode (e.g., m/z 40-450) to capture the molecular ion and all fragment ions.

Head-to-Head Comparison: Performance & Practicality

FeatureLC-MSGC-MSRationale & Causality
Analyte Suitability Excellent. Ideal for polar, non-volatile, or thermally labile compounds.[1]Conditional. Requires the analyte to be volatile and thermally stable. High risk of degradation.[1][3]The liquid phase of LC-MS avoids thermal stress, whereas GC-MS requires high temperatures for vaporization.
Sample Preparation Minimal. Typically "dilute and shoot."Potentially complex. May require derivatization to improve volatility if the native compound is unsuitable.[17]LC-MS is compatible with many solvents. GC-MS requires volatile solvents and may need chemical modification of the analyte.
Sensitivity Generally higher, often reaching picogram to femtogram levels.[1][18]Excellent, especially for clean samples, but can be lower than modern LC-MS/MS.Soft ionization (ESI) in LC-MS concentrates ion current into the molecular ion, boosting signal. EI in GC-MS distributes it among fragments.
Selectivity Very High. Tandem MS (MS/MS) provides two levels of mass filtering.High. High-resolution capillary columns provide excellent separation.LC-MS/MS isolates a precursor ion and fragments it, which is highly specific. GC relies on chromatographic separation and mass patterns.
Structural Information Provides molecular weight (soft ionization). MS/MS provides controlled fragmentation.[14]Provides a detailed, library-searchable fragmentation "fingerprint" (hard ionization).[13]ESI preserves the molecular ion. EI uses high energy to create extensive, reproducible fragmentation.
Matrix Effects Susceptible. Ion suppression or enhancement from co-eluting compounds is a major concern.Less Susceptible. The sample matrix is often left in the inlet, protecting the analytical system.In ESI, competition for charge occurs at the spray needle. In GC-MS, ionization occurs in a high-vacuum source after chromatographic separation.
Throughput High. Runtimes of 5-15 minutes are common.Moderate. Runtimes can be longer, and column/inlet maintenance may be more frequent.Modern UPLC systems allow for very fast gradients. GC oven cool-down times can extend cycle times.

Senior Scientist's Recommendation

For the analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, LC-MS is the unequivocally superior and more robust choice.

The primary driver for this recommendation is the significant risk of thermal degradation associated with GC-MS analysis of substituted pyrimidines.[5] LC-MS entirely circumvents this issue. Furthermore, the inherent polarity and proton-accepting nitrogen atoms of the molecule make it an ideal candidate for positive mode ESI, promising high sensitivity and clear molecular weight determination. While GC-MS could theoretically work if the compound is exceptionally stable, the method development would require rigorous preliminary testing (e.g., TGA) and would still carry a higher risk of producing misleading data due to on-column degradation or incomplete volatilization.

For drug development and quality control environments where accuracy, reliability, and method robustness are paramount, the LC-MS pathway offers a more direct, versatile, and trustworthy system for the analysis of this and similar pharmaceutical compounds.

References

  • Tsuji, T., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 190(1), 107-12. Available at: [Link]

  • Kinsella, J. P., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(5), 1234. Available at: [Link]

  • Kuś, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. Available at: [Link]

  • Accurate Mass & Method Development. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Ardrey, R. E. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-33. Available at: [Link]

  • ResearchGate. (2017). (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link]

  • Baluja, S., et al. (n.d.). (PDF) Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available at: [Link]

  • ACS Publications. (2001). News in brief: GC-MS and pyrimidine metabolism. Analytical Chemistry, 73(18), 415A. Available at: [Link]

  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(5), 423-30. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]

  • SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Comparison of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the structural comparison of analogs based on the lead compound, 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. We will explore the rationale behind analog design, delve into a multi-pronged approach for structural characterization using experimental and computational techniques, and provide detailed, field-proven protocols for researchers in drug discovery. The objective is to establish a self-validating workflow that ensures the rigorous and unambiguous characterization of novel chemical entities, a critical step in identifying promising drug candidates.[4]

Introduction: The Pyrimidine Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry, with the pyrimidine ring being particularly prominent.[3] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The biological potential of any given pyrimidine derivative is profoundly influenced by the nature and position of its substituents, which dictates its three-dimensional shape, electronic properties, and ability to interact with biological targets.[1][7]

The parent compound, 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (hereafter referred to as Parent Compound ), serves as our lead structure. Its architecture—a central pyrimidine ring substituted with a methyl group, a phenyl ring, and a propanone chain—offers multiple vectors for chemical modification. Understanding how these modifications impact the molecule's overall structure is paramount for developing a robust Structure-Activity Relationship (SAR).[4]

Rationale for Analog Design and Selection

The goal of analog synthesis is to systematically probe the SAR of the parent compound. By making targeted structural modifications, we aim to enhance potency, improve selectivity, and optimize pharmacokinetic (ADMET) properties. For this guide, we will consider three hypothetical analogs designed to explore key chemical spaces:

  • Analog A (Electronic Modification): 1-(2-Methyl-6-(4-chlorophenyl)pyrimidin-4-yl)propan-1-one. The addition of a para-chloro group to the phenyl ring introduces a strong electron-withdrawing group, which can alter binding interactions (e.g., halogen bonding) and metabolic stability.

  • Analog B (Lipophilic Modification): 1-(2-Methyl-6-phenylpyrimidin-4-yl)butan-1-one. Extending the alkyl chain from a propanone to a butanone increases lipophilicity, potentially impacting cell permeability and affinity for hydrophobic binding pockets.

  • Analog C (H-Bonding Modification): 1-(2-Amino-6-phenylpyrimidin-4-yl)propan-1-one. Replacing the 2-methyl group with an amino group introduces hydrogen bond donor capabilities, which could forge new, critical interactions with a biological target.

The following diagram illustrates the overall workflow for comparing these analogs.

Structural_Comparison_Workflow cluster_0 Analog Design & Synthesis cluster_1 Characterization cluster_2 Data Integration & SAR Parent Parent Compound Computational In Silico Analysis (QSAR, Docking) Parent->Computational Experimental Experimental Analysis (NMR, MS, SC-XRD) Parent->Experimental Analog_A Analog A (p-Cl-Phenyl) Analog_A->Computational Analog_A->Experimental Analog_B Analog B (Butanone) Analog_B->Computational Analog_B->Experimental Analog_C Analog C (Amino) Analog_C->Computational Analog_C->Experimental SAR Structure-Activity Relationship Computational->SAR Experimental->SAR

Caption: High-level workflow for analog comparison.

Comparative Physicochemical Properties (In Silico)

Before embarking on synthesis, computational methods provide a rapid, cost-effective way to predict the physicochemical properties of analogs.[8] These descriptors are crucial for predicting drug-likeness and potential pharmacokinetic behavior.

CompoundFormulaMol. Weight (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent Compound C₁₄H₁₄N₂O226.282.8546.1703
Analog A C₁₄H₁₃ClN₂O260.723.5646.1703
Analog B C₁₅H₁₆N₂O240.303.3546.1703
Analog C C₁₃H₁₃N₃O227.261.8172.2014
Data calculated using standard cheminformatics software packages.

As predicted, Analog A shows increased lipophilicity (higher cLogP) due to the chlorine atom. Analog B also has a higher cLogP from the extended alkyl chain. Analog C has a significantly lower cLogP and higher Topological Polar Surface Area (TPSA) due to the polar amino group, which also introduces a hydrogen bond donor. These differences have profound implications for solubility, permeability, and target binding.

Experimental Characterization Protocols

Unambiguous structural confirmation relies on a suite of analytical techniques. The causality behind using multiple methods is to obtain orthogonal data points, each providing a unique piece of the structural puzzle.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[9][10] It provides definitive proof of connectivity, configuration, and conformation in the solid state.

Protocol: Small Molecule SC-XRD

  • Crystal Growth (Self-Validation): The primary prerequisite is a high-quality single crystal (ideally 0.1-0.3 mm in each dimension).[9] This is often the most challenging step. A reliable method is slow evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, or ethyl acetate).

    • Transfer to a small, clean vial.

    • Cover the vial with parafilm and pierce it with 1-2 small holes using a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment. The formation of well-defined, non-twinned crystals indicates a successful process.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a cryoloop using cryo-oil.

  • Data Collection:

    • Mount the crystal on the goniometer of a diffractometer (e.g., an Oxford Diffraction Gemini Ultra).[9]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Perform an initial screening to determine crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data using either Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray sources. The choice of source depends on the crystal's composition and size.[9]

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data, locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters.

    • Add hydrogen atoms to the model at calculated positions.

    • The refinement is complete when the R1 factor is low (typically < 0.05) and the residual electron density map is flat.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[11][12] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular skeleton.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).

    • ¹³C{¹H} NMR: Provides information on the number of different types of carbons in the molecule.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[14]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular framework.

  • Data Analysis & Structural Elucidation:

    • Parent Compound: Expect distinct signals for the methyl, phenyl, and propanone groups. The aromatic region will show signals for the phenyl protons, and the aliphatic region will show a quartet and a triplet for the ethyl group of the propanone moiety.

    • Analog A: The ¹H NMR spectrum will show a more complex splitting pattern in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (two doublets).

    • Analog B: The ¹H NMR spectrum will be similar to the parent but will show signals corresponding to a propyl group instead of an ethyl group.

    • Analog C: The ¹H NMR will show a broad singlet for the NH₂ protons, and the ¹³C NMR will show a significant shift for the C2 carbon compared to the parent compound. The HMBC spectrum will be critical to confirm the connectivity of the phenyl and propanone groups to the pyrimidine core.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.[15][16]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

    • Acquire a full scan spectrum in positive ion mode. The high resolution allows for the determination of the elemental composition.

  • Data Analysis:

    • Parent Compound (C₁₄H₁₄N₂O): Expect an [M+H]⁺ peak at m/z 227.1184 (calculated: 227.1184).

    • Analog A (C₁₄H₁₃ClN₂O): Expect a characteristic isotopic pattern for the chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) at m/z 261.0795 (calculated: 261.0795).

    • Tandem MS (MS/MS): To gain further structural insight, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions can help confirm the connectivity of the different structural motifs. For example, a common fragmentation would be the loss of the alkyl ketone chain.[17][18]

Computational Workflow for Analog Comparison

Computational chemistry provides powerful tools for predicting how structural changes might influence biological activity.[8][19]

Computational_Workflow cluster_0 Input cluster_1 Analysis cluster_2 Output Lib Library of Analogs (2D/3D Structures) Conf Conformational Analysis Lib->Conf Target Protein Target (Crystal Structure) Dock Molecular Docking Target->Dock Conf->Dock Score Scoring & Binding Energy Estimation Dock->Score Pose Predicted Binding Pose Score->Pose Affinity Rank-Ordered Binding Affinity Score->Affinity

Caption: A typical molecular docking workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical methods that attempt to correlate structural or physicochemical properties of molecules with their biological activity.[20] By building a model with a set of known active and inactive compounds, one can predict the activity of new, unsynthesized analogs. This approach is invaluable for prioritizing which analogs to synthesize.[21]

Molecular Docking

If the protein target is known, molecular docking can predict the preferred binding mode and affinity of a ligand.[19][22]

  • Mechanism: The process involves generating multiple conformations of the ligand and fitting them into the active site of the protein.[23] A scoring function then estimates the binding energy for each pose.

  • Application: We could dock our parent compound and the three analogs into a hypothetical kinase active site, a common target for pyrimidine derivatives.[22] The docking scores would provide a prediction of their relative binding affinities. For example, the amino group of Analog C might form a key hydrogen bond with a backbone carbonyl in the hinge region of the kinase, leading to a predicted higher affinity. The bulkier butanone chain of Analog B might cause a steric clash, resulting in a lower predicted affinity.

Conclusion and SAR Synthesis

This guide outlines a systematic, multi-faceted approach to the structural comparison of novel pyrimidine analogs. By integrating computational predictions with rigorous experimental characterization through NMR, MS, and SC-XRD, researchers can build a comprehensive understanding of their compounds.

The final step is to synthesize the SAR data, as illustrated below.

SAR_Synthesis cluster_A Analog A cluster_B Analog B cluster_C Analog C Parent Parent Compound (Baseline Activity) Mod_A Add p-Cl to Phenyl Parent->Mod_A Mod_B Extend Alkyl Chain Parent->Mod_B Mod_C Add Amino Group Parent->Mod_C Result_A Increased Potency? (Halogen Bond) Mod_A->Result_A Result_B Decreased Potency? (Steric Clash) Mod_B->Result_B Result_C Greatly Increased Potency? (H-Bond) Mod_C->Result_C

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, a compound with a nuanced chemical structure that demands careful consideration. In the absence of specific, publicly available disposal data for this exact molecule, it is imperative to treat it as a hazardous chemical waste, adhering to the most stringent safety protocols.

Foundational Principles: Hazard Assessment and Regulatory Compliance

The disposal of any chemical compound begins with a thorough understanding of its potential hazards and the governing regulations. The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management. Similarly, in Europe, the European Chemicals Agency (ECHA) provides guidance under regulations like REACH and the Waste Framework Directive.[1][2][3]

1.1. Characterizing the Compound of Interest

  • Chemical Family: 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one belongs to two key chemical families: pyrimidines and ketones.

    • Pyrimidines: These are heterocyclic aromatic compounds that form the basis of nucleobases in DNA and RNA.[4] While some pyrimidines are naturally occurring, synthetic derivatives can have a wide range of biological activities and toxicological profiles.[5]

    • Ketones: The propan-1-one functional group makes this a ketone. Ketones, particularly those that are not simple, short-chain, water-miscible compounds like acetone, are often treated as hazardous waste due to potential flammability and toxicity.[6][7][8]

1.2. The Primacy of the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, the first and most critical step is to consult its Safety Data Sheet (SDS). An SDS provides comprehensive information on physical and chemical properties, health and environmental hazards, and recommendations for safe handling, storage, and disposal.[9][10][11] If an SDS for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is not available from the manufacturer or supplier, the compound must be handled with the utmost caution, assuming it possesses hazardous characteristics.

1.3. Assumed Hazard Classification

In the absence of specific data, a conservative approach is required. Based on its constituent functional groups, 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one should be presumed to be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[12][13]

  • An Irritant: Capable of causing skin, eye, and respiratory irritation.[13][14]

  • Environmentally Hazardous (Ecotoxic): Potentially harmful to aquatic life with long-lasting effects.

  • Flammable: Many organic compounds, including ketones and solvents used with them, are flammable.[9][10]

This conservative assessment ensures that the highest level of safety is maintained throughout the disposal process.

Step-by-Step Disposal Protocol

The following protocol provides a systematic process for the safe collection, segregation, storage, and disposal of waste containing 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. This process is designed to be a self-validating system, minimizing risk at each stage.

2.1. Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. Before beginning any waste handling procedures, all personnel must be equipped with:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[15]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile rubber).[10][15]

  • Body Protection: A laboratory coat and closed-toe shoes.[15]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary. All handling should occur within a certified chemical fume hood.[15]

2.2. Waste Segregation and Collection

Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[7]

  • Solid Waste:

    • Collect any solid waste contaminated with 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one (e.g., contaminated gloves, weighing papers, silica gel, or residual solid compound) in a designated, leak-proof container clearly labeled for solid hazardous waste.[16]

    • Do not mix with other solid waste streams unless compatibility has been verified.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction mixtures, mother liquors, or solutions in organic solvents) in a dedicated, chemically compatible, and shatter-proof container.[15][16]

    • The best initial container is often the original manufacturer's bottle or a designated solvent waste container made of appropriate material.[8]

    • Crucially, do not mix this waste stream with aqueous waste, acidic waste, or other reactive waste streams.

  • Sharps Waste:

    • Any sharps contaminated with the compound, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[15]

2.3. Container Management and Labeling

Effective container management is a key component of EPA and ECHA regulations.[1]

  • Container Integrity: Use containers that are in good condition, free from leaks, and have a secure, tight-fitting lid. The container must be kept closed unless waste is actively being added.[8]

  • Labeling: This is a critical step for safety and compliance. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one" and any other components in the waste mixture.

    • The approximate concentrations or volumes of each component.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous, flammable).

2.4. On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]

  • The SAA should be under the control of laboratory personnel.

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.[9][10]

Final Disposal Pathway

The ultimate disposal of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one waste must be conducted through a licensed and approved hazardous waste disposal company.[6][16]

  • Do NOT dispose of this chemical down the drain or in the regular trash. [17] This is a direct violation of environmental regulations and poses a significant risk to public health and ecosystems.

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the properly labeled waste containers.[16]

  • The EHS department will work with a certified contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

The disposal workflow can be visualized as a clear decision-making process:

G cluster_prep Phase 1: Preparation & Collection cluster_contain Phase 2: Containment cluster_manage Phase 3: Management & Disposal start Generation of Waste (Solid, Liquid, or Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Type (Solid / Liquid / Sharps) ppe->segregate solid_cont Use Labeled Solid Hazardous Waste Container segregate->solid_cont Solid Waste liquid_cont Use Labeled Liquid Hazardous Waste Container segregate->liquid_cont Liquid Waste sharps_cont Use Puncture-Resistant Sharps Container segregate->sharps_cont Sharps Waste store Store in Designated Satellite Accumulation Area (SAA) solid_cont->store liquid_cont->store sharps_cont->store ehs Contact EHS for Pickup store->ehs disposal Disposal via Licensed Waste Contractor ehs->disposal

Caption: Disposal Workflow for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one Waste.

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[16]

  • Collect: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department in accordance with internal policy.[16]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Disposal of chemical wastes - RiskAssess. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA).
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
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A Researcher's Guide to the Safe Handling of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for laboratory professionals engaged in the handling of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established principles of chemical safety, hazard assessment of structurally related compounds, and best practices for managing chemicals of unknown toxicity. It is imperative that a comprehensive, site-specific risk assessment is conducted before commencing any work with this compound.

Inferred Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, a conservative approach to hazard identification is warranted. The molecular structure, featuring a pyrimidine ring system and a phenyl ketone group, suggests that it should be handled as a substance with the potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] All chemicals of unknown toxicity should be treated as potentially hazardous.[3]

Key Precautionary Notes:

  • Assume Toxicity: In the absence of data, handle this compound as if it were a Particularly Hazardous Substance (PHS).

  • Irritant Potential: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[1][4][5]

  • Solid Particulate Hazard: If the material is a solid or powder, there may be a risk of dust explosion if finely distributed and aerosolized.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being performed.[1][7]

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes or explosions.[8][9][10]Standard safety glasses do not provide adequate protection from chemical splashes.[8] A face shield offers an additional layer of protection for the entire face.[10]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[11]Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[9] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[3]
Respiratory All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]If work outside a fume hood is unavoidable and there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[7]
Body Long pants and closed-toe/closed-heel shoes are mandatory.[8][9]This is a fundamental laboratory safety requirement to protect against accidental spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Procedure Assessment cluster_ppe PPE Selection Start Start: Handling 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one AssessRisk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->AssessRisk EyeProtection Eye/Face Protection AssessRisk->EyeProtection All Procedures SkinProtection Skin/Body Protection AssessRisk->SkinProtection All Procedures RespiratoryProtection Respiratory Protection AssessRisk->RespiratoryProtection All Procedures Goggles Chemical Splash Goggles (ANSI Z87.1) EyeProtection->Goggles FaceShield Face Shield (over goggles) EyeProtection->FaceShield If Splash/Explosion Risk Gloves Chemical-Resistant Gloves (Nitrile/Neoprene) SkinProtection->Gloves LabCoat Flame-Retardant Lab Coat SkinProtection->LabCoat FumeHood Chemical Fume Hood RespiratoryProtection->FumeHood Primary Control Respirator NIOSH-Approved Respirator RespiratoryProtection->Respirator If Fume Hood Not Feasible or High Aerosol Risk End Proceed with Caution

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.